Molybdenumhexacarbonyl

Description

Properties

IUPAC Name |

carbon monoxide;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.Mo/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBZNSIJQWHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

9.75 [mmHg] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13939-06-5 | |

| Record name | Molybdenum hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonylmolybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pioneering Molybdenum Hexacarbonyl: A Historical and Technical Retrospective

A deep dive into the late 19th and early 20th-century chemistry that brought molybdenum hexacarbonyl to light, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the compound's discovery and early characterization. We detail the initial synthesis by Paul Schützenberger in 1891 and the subsequent, more comprehensive work of Walter Hieber and E. Romberg in 1935, providing insight into the foundational experimental techniques and quantitative data that shaped our understanding of this versatile molecule.

Discovery and First Synthesis: The Work of Schützenberger (1891)

Molybdenum hexacarbonyl, Mo(CO)₆, a coordination complex featuring a central molybdenum atom bonded to six carbon monoxide ligands, was first synthesized by the French chemist Paul Schützenberger in 1891. His pioneering work, published in the Comptes Rendus, marked the advent of molybdenum carbonyl chemistry.

Experimental Protocol of Schützenberger

Schützenberger's method involved the reaction of molybdenum chlorides with carbon monoxide gas. While his original publication lacks the detailed step-by-step procedural format of modern chemical literature, the core of his experimental approach can be summarized as follows:

Objective: To prepare a compound of molybdenum and carbon monoxide.

Apparatus: A sealed tube apparatus capable of withstanding moderate pressure and temperature.

Reactants:

-

Anhydrous molybdenum chloride (likely a mixture of chlorides, as purification methods of the time were less refined).

-

Carbon monoxide gas, prepared and purified according to the methods available in the late 19th century.

Procedure:

-

A sample of anhydrous molybdenum chloride was placed into a sealed glass tube.

-

The tube was evacuated of air and filled with pure, dry carbon monoxide gas.

-

The sealed tube was then heated. Although the precise temperature and duration were not specified in a manner consistent with modern reporting, it is understood that gentle heating was applied to initiate the reaction.

-

Upon cooling, crystalline deposits of a new substance were observed. These were the first artificially produced crystals of molybdenum hexacarbonyl.

Observations: Schützenberger described the product as colorless, crystalline, and volatile. He noted its stability in air and its solubility in certain organic solvents. His initial analysis, remarkable for the era, correctly identified the presence of molybdenum and carbon monoxide.

Refined Synthesis and Characterization: The Contribution of Hieber and Romberg (1935)

Over four decades after its initial discovery, the German inorganic chemists Walter Hieber and E. Romberg published a more detailed investigation into the synthesis and properties of molybdenum hexacarbonyl in the Zeitschrift für anorganische und allgemeine Chemie. Their work provided a more robust and reproducible synthetic method and offered the first significant quantitative data on the compound.

Hieber and Romberg's Experimental Protocol: Reductive Carbonylation

Hieber and Romberg developed a method of reductive carbonylation, which remains the fundamental approach for the synthesis of many metal carbonyls today.

Objective: To develop a high-yield, reproducible synthesis of molybdenum hexacarbonyl and to characterize its physical properties.

Apparatus: A high-pressure autoclave, a new technology at the time, was crucial for this experimental work, allowing for reactions to be carried out at elevated pressures and temperatures safely.

Reactants:

-

Molybdenum pentachloride (MoCl₅)

-

A reducing agent (in their case, copper or silver metal)

-

High-pressure carbon monoxide gas

Procedure:

-

Molybdenum pentachloride and a metallic reducing agent were placed in a high-pressure autoclave.

-

The autoclave was sealed and purged of air with carbon monoxide gas.

-

The vessel was then pressurized with carbon monoxide to a high pressure (specific pressures varied but were often in the range of 100-200 atmospheres).

-

The autoclave was heated to a temperature of approximately 200-250 °C.

-

The reaction was allowed to proceed for several hours, during which the molybdenum pentachloride was reduced in the presence of carbon monoxide to form molybdenum hexacarbonyl.

-

After cooling, the autoclave was carefully depressurized. The solid product was then purified by sublimation.

This method provided a significant improvement in yield and purity over Schützenberger's original approach.

Quantitative Data from Early Studies

The work of Hieber and Romberg provided the first reliable quantitative data for molybdenum hexacarbonyl. This information was critical for the subsequent development of its chemistry and applications.

| Property | Reported Value (Hieber and Romberg, 1935) | Modern Accepted Value |

| Melting Point | Decomposes above 150 °C | 150-151 °C (decomposes) |

| Boiling Point | Sublimes readily | 156 °C |

| Vapor Pressure | Significant at room temperature | 7.6 mmHg at 66 °C |

| Enthalpy of Sublimation | Not explicitly determined | 69.9 kJ/mol |

| Density | Not reported | 1.96 g/cm³ |

Logical Progression of Synthesis Development

The evolution of the synthesis of molybdenum hexacarbonyl from Schützenberger's initial discovery to the more refined methods of Hieber and Romberg illustrates a clear progression in chemical experimental technique.

Caption: Evolution of Molybdenum Hexacarbonyl Synthesis.

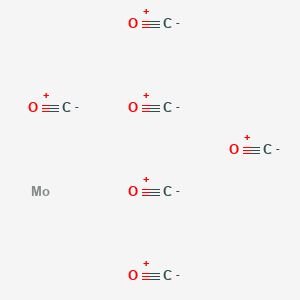

Structural Representation and Bonding

The octahedral geometry of molybdenum hexacarbonyl, with the central molybdenum atom surrounded by six carbonyl ligands, was a significant area of interest.

Caption: Structure of Molybdenum Hexacarbonyl.

The discovery and early characterization of molybdenum hexacarbonyl laid the groundwork for the vast field of organometallic chemistry. The pioneering experimental work of Schützenberger and the subsequent systematic studies by Hieber and Romberg were instrumental in not only providing access to this important compound but also in developing the fundamental techniques for handling and studying air-sensitive, volatile metal carbonyls. These early contributions continue to be relevant to researchers in catalysis, materials science, and drug development who utilize molybdenum hexacarbonyl and its derivatives in their work.

A Technical Guide to the Early Synthesis of Molybdenum Hexacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of molybdenum hexacarbonyl [Mo(CO)₆], a pivotal compound in organometallic chemistry and a versatile reagent in modern synthesis. The focus of this document is on the pioneering high-pressure reductive carbonylation techniques that defined the early landscape of metal carbonyl chemistry.

Introduction

Molybdenum hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, was first synthesized by French chemist Louis Schützenberger in 1891.[1] This discovery marked a significant milestone in the burgeoning field of coordination chemistry. However, it was the systematic work of German chemist Walter Hieber and his colleagues in the 1930s that established the first reproducible and well-characterized high-pressure synthesis routes, which became the bedrock for the production of many metal carbonyls.

The primary and most enduring method for synthesizing molybdenum hexacarbonyl is the reductive carbonylation of a molybdenum halide, typically molybdenum(V) chloride (MoCl₅). This process involves the reduction of a high-oxidation-state metal salt in the presence of carbon monoxide (CO) at elevated temperatures and pressures.

Core Early Synthesis Methods

The early syntheses of molybdenum hexacarbonyl were characterized by the use of high-pressure autoclaves and various reducing agents to facilitate the carbonylation of molybdenum halides.

Hieber and Romberg's High-Pressure Synthesis (1935)

Walter Hieber and his student E. Romberg published a landmark paper in 1935 in Zeitschrift für anorganische und allgemeine Chemie, detailing the first systematic high-pressure synthesis of molybdenum hexacarbonyl. Their method involved the reduction of molybdenum(V) chloride with copper powder in the presence of carbon monoxide.

Experimental Protocol: Hieber and Romberg Synthesis

Reactants:

-

Molybdenum(V) chloride (MoCl₅)

-

Copper powder (as the reducing agent)

-

Carbon monoxide (CO)

Apparatus:

-

A high-pressure autoclave capable of sustaining pressures up to 250 atm and temperatures of 200-250°C.

Procedure:

-

A mixture of molybdenum(V) chloride and a stoichiometric excess of finely divided copper powder is placed into the autoclave.

-

The autoclave is sealed and purged with carbon monoxide to remove any residual air.

-

The vessel is then pressurized with carbon monoxide to an initial pressure of approximately 100-120 atm at room temperature.

-

The autoclave is heated to a temperature of 200-230°C. As the temperature increases, the pressure inside the vessel rises to around 200-250 atm.

-

The reaction is maintained under these conditions for several hours to ensure complete carbonylation.

-

After the reaction period, the autoclave is cooled to room temperature. The excess carbon monoxide is carefully vented.

-

The solid product mixture, containing molybdenum hexacarbonyl, copper(I) chloride, and unreacted copper, is removed from the autoclave.

-

Molybdenum hexacarbonyl is separated from the non-volatile residues by sublimation under reduced pressure. The crude product is gently heated, and the volatile Mo(CO)₆ sublimes as colorless crystals onto a cooled surface.

Other Early Reductive Carbonylation Approaches

Following Hieber's pioneering work, other researchers adapted the reductive carbonylation method using different reducing agents. The general principle remained the same: the reduction of a molybdenum halide under a high pressure of carbon monoxide. Common reducing agents included zinc and aluminum powders.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the early high-pressure synthesis methods of molybdenum hexacarbonyl.

| Method | Molybdenum Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Reported Yield |

| Hieber & Romberg (1935) | MoCl₅ | Copper | None (neat) | 200 - 230 | 200 - 250 | Good |

| General Reductive Carbonylation | MoCl₅ | Zinc | Diethyl ether | Not specified | High | Not specified |

| General Reductive Carbonylation | MoCl₅ | Aluminum | Benzene | Not specified | High | Not specified |

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the early high-pressure synthesis of molybdenum hexacarbonyl.

Caption: Experimental workflow for the Hieber and Romberg synthesis of Mo(CO)₆.

Caption: Logical relationship of reactants and conditions in reductive carbonylation.

Conclusion

The early high-pressure synthesis methods for molybdenum hexacarbonyl, particularly the reductive carbonylation technique pioneered by Walter Hieber, were fundamental to the development of organometallic chemistry. These methods, born out of the necessity to handle gaseous reactants at extreme conditions, laid the groundwork for the synthesis of a vast array of metal carbonyl complexes. While modern methods may offer milder conditions or alternative precursors, the core principles established by these early investigations remain a cornerstone of inorganic synthesis. This guide provides a historical and technical overview for researchers to understand the foundational chemistry behind this important and versatile molecule.

References

A Technical Guide to the Physical Properties of Crystalline Molybdenum Hexacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum hexacarbonyl, Mo(CO)₆, is a colorless, air-stable, crystalline solid that serves as a key precursor in organometallic synthesis and materials science, including applications in chemical vapor deposition. Its physical properties are well-defined, stemming from its highly symmetric, zero-valent molybdenum center coordinated in an octahedral geometry by six carbonyl ligands. This document provides an in-depth guide to the core physical properties of crystalline Mo(CO)₆, detailing the experimental protocols for their determination and presenting quantitative data in a structured format for ease of reference.

General and Structural Properties

Molybdenum hexacarbonyl is a volatile, crystalline solid at standard conditions.[1][2] Its structure is a classic example of an octahedral coordination complex, with the central molybdenum atom having an oxidation state of zero.[3] The molecule is non-polar, which dictates its solubility characteristics.[2]

Table 1: General and Crystallographic Properties of Mo(CO)₆

| Property | Value | Reference(s) |

| Chemical Formula | Mo(CO)₆ | [1] |

| Molecular Weight | 264.01 g·mol⁻¹ | [1] |

| CAS Number | 13939-06-5 | [4] |

| Appearance | Colorless to white crystalline solid | [1][3] |

| Molecular Geometry | Octahedral | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | |

| Lattice Parameters | a = 12.02 Å, b = 11.43 Å, c = 6.48 Å | |

| Unit Cell Volume | 889.7 ų | |

| Density | 1.96 g·cm⁻³ at 25 °C | [1][5] |

Thermodynamic and Thermal Properties

Mo(CO)₆ is notable for its ability to sublime under ambient or slightly elevated temperatures, decomposing before a true boiling point is reached at atmospheric pressure. Its thermodynamic stability has been well-characterized.

Table 2: Thermodynamic and Thermal Data for Mo(CO)₆

| Property | Value | Reference(s) |

| Melting Point | 150 °C (decomposes) | [1][5] |

| Boiling Point | 156 °C (sublimes) | [5] |

| Standard Enthalpy of Formation (solid) | -989.1 kJ·mol⁻¹ | [1] |

| Standard Enthalpy of Combustion | -2123.4 kJ·mol⁻¹ | [1] |

| Enthalpy of Sublimation (ΔH_sub) | 73.8 ± 1.0 kJ·mol⁻¹ at 298.15 K |

Solubility and Vapor Pressure

The non-polar nature of Mo(CO)₆ governs its solubility, being insoluble in water but sparingly soluble in nonpolar organic solvents. Its relatively high vapor pressure for a solid allows for its use in vapor deposition techniques.

Table 3: Solubility and Vapor Pressure of Mo(CO)₆

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [1][5] |

| Other Solvents | Sparingly soluble in THF, diglyme, acetonitrile | [1][5] |

| Vapor Pressure | 0.13 hPa (0.098 Torr) at 20 °C | [5] |

| 1 Torr at 46 °C |

Spectroscopic Data

The high symmetry of Mo(CO)₆ simplifies its infrared spectrum in the C-O stretching region. Mass spectrometry reveals a characteristic sequential loss of carbonyl ligands.

Table 4: Spectroscopic Data for Mo(CO)₆

| Parameter | Value | Reference(s) |

| Infrared Absorption (ν_CO) | ~1984-2003 cm⁻¹ (T₁ᵤ mode, solid state) | [6] |

| Mass Spectrometry (EI, 70 eV) Fragments | m/z: 264 [M]⁺, 236 [M-CO]⁺, 208 [M-2CO]⁺, 180 [M-3CO]⁺, 152 [M-4CO]⁺, 124 [M-5CO]⁺, 96 [Mo]⁺ (Pattern shows isotopes of Mo) |

Experimental Protocols

The determination of the physical properties of crystalline Mo(CO)₆ relies on several key analytical techniques. Detailed methodologies for the most critical of these are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the crystal system, space group, and precise molecular geometry, including bond lengths and angles.

Methodology:

-

Crystal Selection and Mounting:

-

Select a high-quality, single crystal (typically 0.1-0.3 mm) free of cracks and defects under a polarized light microscope.[7]

-

Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting epoxy or oil.[8]

-

Center the crystal precisely within the X-ray beam path using the goniometer's X, Y, and Z adjustments.[7]

-

-

Data Collection:

-

The diffractometer is typically equipped with a molybdenum (Mo Kα, λ = 0.7107 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.[7][8] For molybdenum compounds, a Mo source is common.[9]

-

Cool the crystal to a low temperature (e.g., 100-173 K) using a cryostream to reduce thermal vibrations and improve diffraction quality.

-

Perform an initial series of short-exposure frames to determine the unit cell and orientation matrix.[10]

-

Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) or phi (φ) scans.[10] The exposure time per frame and the total number of frames are determined by the crystal's scattering power.

-

-

Structure Solution and Refinement:

-

Integrate the raw diffraction images to determine the intensity of each reflection.[10]

-

Apply corrections for absorption, Lorentz factor, and polarization.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy Mo atom, followed by difference Fourier maps to find the lighter C and O atoms.

-

Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm until convergence is reached.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the molecule. For Mo(CO)₆, the C-O stretching frequency is a key diagnostic feature. The KBr pellet method is a standard technique for analyzing solid samples.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Use spectroscopy-grade, dry potassium bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven and store it in a desiccator.[11]

-

In an agate mortar, grind 1-2 mg of the crystalline Mo(CO)₆ sample to a very fine powder.[12]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.[12]

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid excessive grinding which can increase moisture absorption.[13]

-

Transfer the powder mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Assemble the die and place it in a hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air and residual moisture.[14]

-

Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[13][15] The pressure causes the KBr to fuse into a transparent or translucent pellet.

-

Slowly release the pressure and carefully disassemble the die to retrieve the pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum using a pure KBr pellet or an empty beam path.

-

Collect the sample spectrum, typically over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of crystalline Mo(CO)₆.

References

- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Molybdenum_hexacarbonyl [chemeurope.com]

- 3. WebElements Periodic Table » Molybdenum » molybdenum hexacarbonyl [winter.group.shef.ac.uk]

- 4. Molybdenum hexacarbonyl | C6MoO6 | CID 2724068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molybdenum hexacarbonyl | 13939-06-5 [chemicalbook.com]

- 6. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 10. neutrons.ornl.gov [neutrons.ornl.gov]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. shimadzu.com [shimadzu.com]

- 13. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 14. scienceijsar.com [scienceijsar.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding in Molybdenum Hexacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum hexacarbonyl, Mo(CO)₆, is a volatile, air-stable, colorless crystalline solid that serves as a cornerstone in organometallic chemistry and has found applications in various fields, including catalysis and materials science.[1][2] This document provides a comprehensive technical overview of the chemical structure and bonding of molybdenum hexacarbonyl. It delves into its molecular geometry, the nature of the molybdenum-carbon and carbon-oxygen bonds, and the synergistic interplay of σ-donation and π-backbonding that governs its stability and reactivity. Detailed experimental protocols for the characterization of its structure and bonding, including X-ray crystallography, vibrational spectroscopy, and computational chemistry, are presented. All pertinent quantitative data are summarized in structured tables for ease of reference and comparison.

Molecular Structure

Molybdenum hexacarbonyl adopts a highly symmetric octahedral geometry, with the central molybdenum atom at the origin and six carbonyl (CO) ligands situated at the vertices of the octahedron.[1][2] This arrangement results in a nonpolar molecule with Oₕ point group symmetry. The molecule's structure has been unequivocally determined by single-crystal X-ray diffraction.

Quantitative Structural Data

The precise bond lengths and angles of molybdenum hexacarbonyl have been determined through X-ray crystallography. These parameters are crucial for understanding the nature of the bonding within the molecule.

| Parameter | Value | Reference |

| Mo-C Bond Length | 2.059(3) Å | [3] |

| C-O Bond Length | 1.125(5) Å | [3] |

| C-Mo-C Angle | 90° | |

| Mo-C-O Angle | 180° (linear) | [1] |

Chemical Bonding

The bonding in molybdenum hexacarbonyl is a classic example of the synergistic effect in organometallic chemistry, involving a combination of ligand-to-metal σ-donation and metal-to-ligand π-backdonation. This model successfully explains the stability of the complex, despite the molybdenum atom being in a formal zero oxidation state.

The Dewar-Chatt-Duncanson Model: σ-Donation and π-Backbonding

The stability and characteristics of the Mo-CO bond are best described by the Dewar-Chatt-Duncanson model, which outlines two key interactions:

-

σ-Donation: The carbon atom of the carbonyl ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily of σ symmetry, to an empty d-orbital on the molybdenum atom. This forms a dative covalent bond (Mo←CO).

-

π-Backbonding: The central molybdenum atom, being electron-rich in its zero-oxidation state, donates electron density from its filled d-orbitals into the empty π* antibonding molecular orbitals of the carbonyl ligands. This interaction is known as π-backbonding (Mo→CO).

This synergistic process, where σ-donation strengthens the π-backbonding and vice-versa, results in a robust Mo-C bond that has partial double bond character. Concurrently, the population of the CO π* antibonding orbitals weakens the C-O triple bond, leading to a decrease in its stretching frequency compared to free carbon monoxide.

Bond Dissociation Energies

The strength of the molybdenum-carbon bond can be quantified by its bond dissociation energy (BDE). The stepwise dissociation of the carbonyl ligands has been studied, revealing the energy required to remove each CO molecule.

| Dissociation Step | Bond Dissociation Energy (kcal/mol) | Reference |

| (CO)₅Mo-CO | 40.5 ± 2.0 | [4] |

| (CO)₄Mo-CO | 27 ± 5 | [4] |

| (CO)₃Mo-CO | 31 ± 5 | [4] |

Experimental Protocols for Characterization

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of crystalline compounds like molybdenum hexacarbonyl.

Methodology:

-

Crystal Growth: High-quality single crystals of Mo(CO)₆ can be grown by slow sublimation of the solid under a vacuum or by slow evaporation of a saturated solution in a nonpolar organic solvent.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen stream to minimize thermal vibrations and potential sample degradation.

-

The crystal is irradiated with a monochromatic X-ray beam, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source.[5]

-

The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector, as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For molybdenum hexacarbonyl, these methods provide direct evidence for the effects of π-backbonding on the C-O bond strength.

Methodology:

-

Sample Preparation:

-

IR Spectroscopy: For solid-state analysis, a small amount of Mo(CO)₆ can be mixed with potassium bromide (KBr) and pressed into a pellet.[6] Alternatively, a Nujol mull can be prepared. For solution-phase measurements, the compound is dissolved in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃).

-

Raman Spectroscopy: Solid samples can be analyzed directly in a capillary tube.[7] Solution spectra are obtained by dissolving the compound in a suitable solvent.

-

-

Data Acquisition:

-

IR Spectroscopy: An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to acquire the Raman spectrum.

-

-

Spectral Analysis: The positions, intensities, and number of vibrational bands are analyzed and assigned to specific vibrational modes based on group theory and comparison with literature data.

Vibrational Frequencies:

The key vibrational modes of interest are the C-O and Mo-C stretching frequencies. The C-O stretching frequency in Mo(CO)₆ is significantly lower than that of free CO (2143 cm⁻¹), which is a direct consequence of π-backbonding weakening the C-O bond.

| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) (Vapor Phase) | Reference |

| ν(CO) | A₁g | No | Yes | 2124 | [8] |

| ν(MoC) | A₁g | No | Yes | 397 | [8] |

| ν(CO) | E₉ | No | Yes | 2026 | [8] |

| δ(MoCO) | F₁g | No | No | - | |

| ν(CO) | F₁ᵤ | Yes | No | 2003 | [8] |

| δ(MoCO) | F₁ᵤ | Yes | No | 593 | [8] |

| ν(MoC) | F₁ᵤ | Yes | No | 368 | [8] |

| δ(CMoC) | F₁ᵤ | Yes | No | 81 | [8] |

| δ(CMoC) | F₂₉ | No | Yes | 95 | [8] |

| δ(MoCO) | F₂ᵤ | No | No | - |

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and bonding of molecules like molybdenum hexacarbonyl.

Methodology:

-

Model Building: The initial molecular structure of Mo(CO)₆ is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p) for C and O, and a larger basis set with effective core potentials for Mo).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

-

Electronic Structure Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be performed to gain deeper insights into the nature of the chemical bonds and charge distribution.

Conclusion

The chemical structure and bonding of molybdenum hexacarbonyl are well-understood and serve as a paradigm for the study of metal carbonyls. Its octahedral geometry and the synergistic interplay of σ-donation and π-backbonding are key to its stability and reactivity. The experimental and computational methods outlined in this guide provide a robust framework for the detailed characterization of this and related organometallic compounds, which is of fundamental importance for researchers in chemistry, materials science, and drug development.

References

- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Molybdenum_hexacarbonyl [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 6. odinity.com [odinity.com]

- 7. youtube.com [youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

Spectroscopic Analysis of Molybdenum Hexacarbonyl [Mo(CO)₆] Vibrational Modes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of molybdenum hexacarbonyl [Mo(CO)₆], a cornerstone molecule in organometallic chemistry. A detailed examination of its vibrational modes through infrared (IR) and Raman spectroscopy offers profound insights into its molecular structure, symmetry, and the nature of the metal-ligand bonding. This guide outlines the theoretical underpinnings, experimental protocols, and data interpretation involved in the vibrational analysis of Mo(CO)₆.

Theoretical Framework: Symmetry and Vibrational Modes

Molybdenum hexacarbonyl possesses a highly symmetric octahedral geometry, belonging to the Oₕ point group.[1] Group theory is a powerful mathematical tool used to predict the number and activity of vibrational modes in such molecules.[2] For an octahedral molecule like Mo(CO)₆, the irreducible representations for the C-O stretching vibrations are A₁g, E g, and T₁ᵤ.[1]

The activity of these modes in different spectroscopic techniques is determined by their symmetry:

-

A₁g (Raman active): This is a totally symmetric stretching mode where all C-O bonds stretch in phase.

-

E g (Raman active): This mode involves degenerate vibrations.

-

T₁ᵤ (IR active): This triply degenerate mode corresponds to a change in the dipole moment and is therefore observable in infrared spectroscopy.[1]

The distinct activities of these modes in IR and Raman spectroscopy are a direct consequence of the molecule's centrosymmetric nature and the mutual exclusion rule.

Quantitative Vibrational Data

The vibrational frequencies of Mo(CO)₆ have been extensively studied. The primary bands of interest are the C-O stretching frequencies, which are sensitive indicators of the degree of π-backbonding from the molybdenum atom to the carbonyl ligands.[3] Weaker M-C stretching and bending modes are also observed at lower frequencies.

The table below summarizes the experimentally observed vibrational frequencies for Mo(CO)₆ from both infrared and Raman spectroscopy.

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| ν(CO) | A₁g | Inactive | ~2124 | Symmetric C-O stretch |

| ν(CO) | E g | Inactive | ~2027 | Degenerate C-O stretch |

| ν(CO) | T₁ᵤ | ~2004 | Inactive | Asymmetric C-O stretch |

| ν(MC) + δ(MCO) | T₁ᵤ | ~593 | Inactive | M-C stretch / M-C-O bend |

| δ(MCO) | T₂g | Inactive | ~392 | M-C-O bend |

| ν(MC) | T₁ᵤ | ~368 | Inactive | M-C stretch |

Note: The exact frequencies can vary slightly depending on the sample phase (gas, solution, or solid state) and the solvent used.[4]

Experimental Protocols

The acquisition of high-quality vibrational spectra for Mo(CO)₆ requires careful sample preparation and instrumentation. The following are generalized protocols for IR and Raman spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation by Mo(CO)₆ to identify IR-active vibrational modes.

Methodology:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of Mo(CO)₆ in a suitable IR-transparent solvent (e.g., hexane, chloroform). The concentration should be optimized to obtain absorbance values within the linear range of the detector.

-

Solid (KBr Pellet): Grind a small amount of crystalline Mo(CO)₆ with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Gas Phase: Introduce Mo(CO)₆ vapor into a gas cell with IR-transparent windows (e.g., NaCl or KBr). The cell may need to be heated to achieve a sufficient vapor pressure.[4]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The instrument consists of a light source (e.g., Globar), a Michelson interferometer, a sample compartment, and a detector (e.g., DTGS or MCT).

-

-

Data Acquisition:

-

Record a background spectrum of the pure solvent or an empty KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum. The typical range for observing C-O stretching frequencies is 1800-2200 cm⁻¹.[5]

-

Raman Spectroscopy

Objective: To measure the inelastic scattering of monochromatic light from Mo(CO)₆ to identify Raman-active vibrational modes.

Methodology:

-

Sample Preparation:

-

Solution: Place a solution of Mo(CO)₆ in a glass capillary tube or a cuvette.

-

Solid: Crystalline Mo(CO)₆ can be analyzed directly.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a monochromatic laser source (e.g., He-Ne, Ar-ion, or a frequency-doubled Nd:YAG laser).[6]

-

The setup includes collection optics (lenses and mirrors), a monochromator or spectrograph to disperse the scattered light, and a sensitive detector (e.g., a CCD camera).[7]

-

-

Data Acquisition:

-

The laser beam is focused onto the sample.

-

The scattered light is collected, typically at a 90° or 180° angle to the incident beam.[7]

-

The spectrograph disperses the light, and the detector records the intensity of the scattered light as a function of its frequency shift from the incident laser frequency (Raman shift).

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Mo(CO)₆ vibrational modes.

Caption: Workflow for Spectroscopic Analysis of Mo(CO)₆.

Conclusion

The spectroscopic analysis of molybdenum hexacarbonyl's vibrational modes is a powerful application of IR and Raman spectroscopy, deeply rooted in the principles of molecular symmetry and group theory. The distinct spectral signatures provide unambiguous evidence for its octahedral structure and offer quantitative insights into the metal-carbonyl bonding interactions. The experimental protocols detailed herein provide a robust framework for obtaining high-fidelity data, which is crucial for fundamental research and applications in areas such as catalysis and materials science.

References

- 1. troglerlab.ucsd.edu [troglerlab.ucsd.edu]

- 2. Video: Symmetry Elements, Group Theory and IR-Active Vibrations [jove.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. brainly.com [brainly.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

The Electronic Structure of Molybdenum Hexacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of molybdenum hexacarbonyl, Mo(CO)₆. The document details the theoretical and experimental underpinnings of its bonding, molecular orbital framework, and spectroscopic characteristics. Furthermore, it delves into the practical applications of molybdenum carbonyl derivatives as carbon monoxide-releasing molecules (CORMs), with a focus on their relevance to drug development, including detailed experimental protocols for their study.

Molecular Structure and Bonding

Molybdenum hexacarbonyl is a volatile, air-stable, colorless crystalline solid.[1] It adopts a highly symmetric octahedral geometry, with the central molybdenum atom in a zero oxidation state coordinated to six carbonyl (CO) ligands.[2][3] This structure is a classic example of a homoleptic metal carbonyl.

The bonding in molybdenum hexacarbonyl is a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. The carbon atom of each CO ligand donates a lone pair of electrons to a vacant d-orbital of the molybdenum atom, forming a σ-bond. Concurrently, the filled d-orbitals of the molybdenum atom donate electron density back into the empty π* antibonding orbitals of the CO ligands, forming a π-bond. This π-back-donation strengthens the M-C bond while slightly weakening the C-O bond.

Quantitative Structural and Thermochemical Data

The precise molecular geometry and thermodynamic stability of molybdenum hexacarbonyl have been extensively characterized. The key quantitative data are summarized in the tables below.

| Parameter | Experimental Value | Computational Value (CCSD(T)) |

| Mo-C Bond Length | ~206 pm | 2.049 Å |

| C-O Bond Length | 116 pm | 1.165 Å |

| First Bond Dissociation Energy | 40 ± 2 kcal/mol | - |

| Standard Enthalpy of Formation (ΔfH⦵298) | −989.1 kJ mol−1 | - |

| Standard Enthalpy of Combustion (ΔcH⦵298) | −2123.4 kJ mol−1 | - |

Table 1: Structural and Thermodynamic Properties of Molybdenum Hexacarbonyl.

Molecular Orbital Theory

The electronic structure of molybdenum hexacarbonyl can be rationalized using molecular orbital (MO) theory. In an octahedral ligand field, the five d-orbitals of the molybdenum atom split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg* set (dx²-y², dz²). The six σ-donating orbitals from the CO ligands combine to form ligand group orbitals with a₁g, t₁u, and eg symmetry.

The bonding interactions primarily involve the overlap of the ligand a₁g, t₁u, and eg orbitals with the corresponding metal orbitals (s, p, and eg). The crucial π-back-donation occurs from the filled metal t₂g orbitals to the empty π* orbitals of the CO ligands, which also have t₂g symmetry.

Spectroscopic Characterization

The electronic structure of molybdenum hexacarbonyl is elucidated through various spectroscopic techniques.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the M-C and C-O bonding in metal carbonyls. The C-O stretching frequencies are particularly informative. In free carbon monoxide, the C≡O stretching frequency is 2143 cm⁻¹. In molybdenum hexacarbonyl, this frequency is lowered due to π-back-donation into the CO π* orbitals.

| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) |

| ν(CO) | A₁g | No | Yes | ~2120 |

| ν(CO) | Eg | No | Yes | ~2020 |

| ν(CO) | T₁u | Yes | No | ~2000 |

| ν(MoC) | A₁g | No | Yes | ~397 |

| ν(MoC) | Eg | No | Yes | ~368 |

| ν(MoC) | T₁u | Yes | No | ~475 |

| δ(MoCO) | T₁u | Yes | No | ~595 |

| δ(MoCO) | T₂g | No | Yes | ~370 |

| δ(MoCO) | T₂u | No | No | ~512 |

| δ(CMoC) | T₁u | Yes | No | ~90 |

| δ(CMoC) | T₂g | No | Yes | ~107 |

Table 2: Experimentally Observed Vibrational Frequencies for Molybdenum Hexacarbonyl.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental evidence for the energies of the molecular orbitals. The He I photoelectron spectrum of Mo(CO)₆ shows distinct bands corresponding to the ionization of electrons from the various molecular orbitals. The highest occupied molecular orbital (HOMO) is of t₂g character, primarily composed of metal d-orbitals.

| Ionization Energy (eV) | Orbital Assignment |

| 8.5 | t₂g |

| 13.2 | e_g |

| 14.2 | t₁u |

| 17.5 | a₁g |

Table 3: Vertical Ionization Energies of Molybdenum Hexacarbonyl from He I Photoelectron Spectroscopy. [4]

Experimental Protocols

Synthesis of Molybdenum Hexacarbonyl

This protocol describes a common laboratory-scale synthesis via reductive carbonylation.[2][5][6]

Materials:

-

Diammonium oxopentachloromolybdate(V), (NH₄)₂[MoOCl₅]

-

Magnesium powder

-

Aluminum trichloride (B1173362) (optional, as an oxygen scavenger)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon monoxide (high pressure)

-

Autoclave reactor

Procedure:

-

In a fume hood, carefully load the autoclave reactor with 5-10 grams of (NH₄)₂[MoOCl₅] and a stoichiometric excess of magnesium powder in 200-300 mL of anhydrous THF. If desired, a catalytic amount of aluminum trichloride can be added.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the reactor with carbon monoxide to approximately 1500 psig.

-

Heat the reactor to 150 °C. The pressure will increase to around 2000 psig.

-

Maintain these conditions with stirring for several hours.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon monoxide in a well-ventilated fume hood.

-

The crude product is a slurry. The molybdenum hexacarbonyl can be purified by sublimation under reduced pressure.

Infrared Spectroscopy of Solid Molybdenum Hexacarbonyl (Nujol Mull)

Materials:

-

Molybdenum hexacarbonyl

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

FTIR spectrometer

Procedure:

-

Place a small amount (a few milligrams) of molybdenum hexacarbonyl into the agate mortar.

-

Add one to two drops of Nujol to the solid.

-

Grind the mixture with the pestle until a uniform, translucent paste (mull) is formed.

-

Apply a small amount of the mull to the center of one salt plate.

-

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The characteristic strong C-O stretching band will be observed around 2000 cm⁻¹.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule.[7]

Procedure:

-

Crystal Growth: Grow single crystals of molybdenum hexacarbonyl, for example, by slow sublimation or slow evaporation from a suitable solvent in an inert atmosphere.

-

Crystal Mounting: Select a suitable single crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Rotate the crystal and collect the diffraction data on a detector.[7]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use these to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[7]

Molybdenum Carbonyls in Drug Development: CO-Releasing Molecules (CORMs)

Molybdenum carbonyl derivatives are explored as carbon monoxide-releasing molecules (CORMs). Carbon monoxide is an endogenous signaling molecule with various physiological roles, including vasodilation and anti-inflammatory effects. CORMs offer a method for controlled delivery of CO for therapeutic purposes.

Signaling Pathways of Carbon Monoxide

CO released from CORMs can modulate several key signaling pathways. Two prominent examples are the guanylate cyclase and the mitogen-activated protein kinase (MAPK) pathways.

Experimental Workflow for Studying CORMs

This assay spectrophotometrically quantifies the amount of CO released from a CORM.[8]

Materials:

-

CORM of interest

-

Myoglobin (B1173299) from equine skeletal muscle

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of myoglobin in PBS.

-

Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.

-

Record the initial UV-Vis spectrum of the deoxymyoglobin solution (characteristic peak around 555 nm).

-

Add the CORM solution to the deoxymyoglobin solution.

-

Monitor the spectral changes over time. The formation of carboxymyoglobin will be indicated by the appearance of new peaks at approximately 540 and 579 nm and a decrease in the deoxymyoglobin peak.

-

Calculate the concentration of carboxymyoglobin formed using the Beer-Lambert law to determine the amount of CO released.

This ex vivo experiment assesses the vasodilatory effect of CO released from a CORM.[9]

Materials:

-

Isolated aortic rings from a suitable animal model

-

Organ bath system with physiological salt solution (PSS)

-

Phenylephrine (B352888) (a vasoconstrictor)

-

CORM of interest

Procedure:

-

Mount the aortic rings in the organ bath containing PSS, maintained at 37 °C and bubbled with 95% O₂/5% CO₂.

-

Pre-contract the aortic rings with phenylephrine to induce a stable contraction.

-

Add the CORM to the organ bath in a cumulative concentration-dependent manner.

-

Record the changes in isometric tension to measure the extent of vasodilation.

-

The results are typically expressed as a percentage of the initial phenylephrine-induced contraction.

This protocol details the investigation of the phosphorylation status of MAPK proteins upon CORM treatment.

Materials:

-

Cell culture of interest (e.g., macrophages)

-

CORM of interest

-

Lysis buffer

-

Primary antibodies against phosphorylated and total MAPK (e.g., p-p38 and total p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat the cells with the CORM for a specified time. Include untreated and vehicle controls.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total MAPK to confirm equal protein loading.

References

- 1. dot | Graphviz [graphviz.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Molybdenum_hexacarbonyl [chemeurope.com]

- 4. Calculation of photoelectron spectra of molybdenum and tungsten complexes using Green's functions methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4762699A - Synthesis of molybdenum hexacarbonyl - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. benchchem.com [benchchem.com]

- 8. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]

- 9. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Molybdenum Hexacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data of molybdenum hexacarbonyl (Mo(CO)₆). The information is curated for researchers, scientists, and professionals in drug development who may utilize this organometallic compound in various applications, including as a source of carbon monoxide for CO-releasing molecules (CORMs). This document presents key quantitative thermochemical data in structured tables, details the experimental protocols for their determination, and offers visualizations of the compound's decomposition pathway and the general workflow for thermochemical analysis.

Core Thermochemical Data

Molybdenum hexacarbonyl is a volatile, air-stable, colorless solid that serves as a key precursor in molybdenum chemistry.[1] Its thermochemical properties are crucial for understanding its stability, reactivity, and decomposition behavior, which are vital for its application in chemical synthesis and materials science.

Table 1: Enthalpy of Formation of Molybdenum Hexacarbonyl

The enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Phase | ΔfH° (kJ/mol) | Reference |

| Crystalline Solid | -982.3 ± 2.7 | NIST Chemistry WebBook[2] |

| Crystalline Solid | -989.1 ± 1.8 | NIST Chemistry WebBook[2] |

| Crystalline Solid | -960.3 ± 4.3 | NIST Chemistry WebBook[2] |

| Crystalline Solid | -989.9 ± 4.3 | NIST Chemistry WebBook[2] |

| Gas | -915.3 ± 2.1 | NIST Chemistry WebBook[2] |

| Gas | -916.1 ± 4.4 | NIST Chemistry WebBook[2] |

| Gas | -886.5 ± 4.4 | NIST Chemistry WebBook[2] |

| Gas | -908.5 ± 2.9 | NIST Chemistry WebBook[2] |

Table 2: Enthalpy of Sublimation of Molybdenum Hexacarbonyl

The enthalpy of sublimation (ΔsubH°) is the heat required to change one mole of a substance from a solid to a gaseous state at a constant temperature and pressure.

| ΔsubH° (kJ/mol) | Temperature (K) | Method | Reference |

| 73.8 ± 1.0 | 298.15 | Clausius-Clapeyron/SB | Pilcher, Ware, et al., 1975[3] |

| 77.7 | 265 to 300 | Not specified | NIST Chemistry WebBook[4] |

| 73.66 ± 0.02 | 298.15 | Mass Spectrometry | Thermal properties of Mo(CO)6[5] |

| 77.1 ± 2.0 | 298.15 | Not specified | Bernardes et al.[6] |

| 73.4 ± 0.3 | 298.15 | Calvet-drop microcalorimetry | Thermal properties of Mo(CO)6[5] |

Table 3: Mo-CO Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. For Mo(CO)₆, this typically refers to the energy required to break the first Mo-CO bond.

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

| Mo(CO)₆(g) → Mo(CO)₅(g) + CO(g) | 170. ± 13. | Laser Pyrolysis | Lewis, Golden, et al., 1984[7] |

| Mo(CO)₆(g) → Mo(CO)₅(g) + CO(g) | 146. ± 21. | Kinetic (Gas Phase) | Ganske and Rosenfeld, 1990[7] |

| Mo(CO)₆(solution) + PBu₃(solution) → ... | 132.6 ± 5.9 | Kinetic (Solution) | Graham and Angelici, 1967[7] |

Experimental Protocols

The determination of thermochemical data is a meticulous process requiring specialized instrumentation and procedures. Below are detailed methodologies for the key experiments cited.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a dynamic gravimetric technique used to measure the vapor pressure of a solid with a very low vapor pressure.[5][6] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-100 mg) of crystalline molybdenum hexacarbonyl is placed into a Knudsen cell, which is a small container with a precisely machined small orifice of a known area.[1][2]

-

Apparatus Setup: The Knudsen cell is placed inside a high-vacuum chamber. The chamber is equipped with a heating element to control the temperature of the cell and an ultra-sensitive microbalance to continuously monitor the mass of the cell.[1]

-

Measurement: The chamber is evacuated to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr). The Knudsen cell is then heated to a series of constant, known temperatures. At each temperature, the rate of mass loss due to the effusion of Mo(CO)₆ vapor through the orifice is measured by the microbalance.[3][8]

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)¹ᐟ² / A where R is the ideal gas constant, M is the molar mass of Mo(CO)₆, and A is the area of the orifice.[2]

-

Enthalpy Calculation: The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a technique used to determine the heat of combustion of a substance, from which the enthalpy of formation can be derived.

Procedure:

-

Sample Preparation: A known mass of molybdenum hexacarbonyl is pressed into a pellet and placed in a sample holder within a high-pressure vessel known as a "bomb."[9][10] A fuse wire is positioned to be in contact with the sample.[7][11]

-

Apparatus Setup: The bomb is sealed and filled with pure oxygen at high pressure (typically around 25-30 atm).[9][11] The sealed bomb is then submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, and a high-precision thermometer records the temperature.[7][12]

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of Mo(CO)₆ in the presence of excess oxygen is a highly exothermic reaction.

-

Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat from the fuse wire ignition. The standard enthalpy of formation is then calculated using Hess's law, requiring the known standard enthalpies of formation of the combustion products (e.g., MoO₃(s) and CO₂(g)).

Photoacoustic Calorimetry for Bond Dissociation Energy

Photoacoustic calorimetry (PAC) is a technique used to measure the enthalpy changes of fast reactions, such as the photodissociation of a metal-ligand bond.[13][14]

Procedure:

-

Sample Preparation: A dilute solution of molybdenum hexacarbonyl in a suitable solvent (e.g., n-heptane) is prepared.

-

Apparatus Setup: The solution is placed in a specialized cell equipped with a piezoelectric transducer. A pulsed laser is used to irradiate the sample.[14]

-

Photolysis and Detection: The sample is irradiated with a laser pulse of a specific wavelength, which is absorbed by the Mo(CO)₆ molecules, leading to the dissociation of a CO ligand. The heat released from the non-radiative de-excitation and the subsequent chemical reactions causes a rapid, localized expansion of the solvent, generating an acoustic wave. This pressure wave is detected by the piezoelectric transducer.[13][15]

-

Data Analysis: The amplitude of the acoustic signal is proportional to the amount of heat released in the fast processes following light absorption. By comparing the signal from the sample with that from a calorimetric reference compound (which converts all the absorbed light energy into heat), the enthalpy of the photochemical reaction can be determined. This allows for the calculation of the Mo-CO bond dissociation energy in the solution phase.[13]

Visualizations

Thermal Decomposition Pathway of Molybdenum Hexacarbonyl

The thermal decomposition of molybdenum hexacarbonyl proceeds through the sequential loss of its six carbonyl ligands. This process is fundamental to its use in chemical vapor deposition and as a source of molybdenum atoms or clusters.

Caption: Stepwise decarbonylation of molybdenum hexacarbonyl upon heating.

Experimental Workflow for Thermochemical Data Determination

The determination of the key thermochemical properties of a compound like molybdenum hexacarbonyl follows a structured experimental and analytical workflow.

Caption: Workflow for determining key thermochemical properties.

References

- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 2. pragolab.cz [pragolab.cz]

- 3. scranton.edu [scranton.edu]

- 4. TEMPERATURE-PROGRAMMED DECOMPOSITION OF MO(CO)6 : INDICATION OF SURFACE REACTIONS AND CLUSTER FORMATION | Semantic Scholar [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. youtube.com [youtube.com]

- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 13. "Time-resolved photoacoustic calorimetry of organometallic ligand subst" by Shannon M. Gittermann and Theodore J. Burkey [digitalcommons.memphis.edu]

- 14. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 15. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]

Solubility of Molybdenum Hexacarbonyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of molybdenum hexacarbonyl [Mo(CO)₆] in various organic solvents. Molybdenum hexacarbonyl is a versatile organometallic compound widely utilized as a catalyst and precursor in organic synthesis and materials science.[1][2] Its efficacy in these applications is often contingent on its solubility in the reaction medium. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows relevant to its use.

Physicochemical Properties of Molybdenum Hexacarbonyl

Molybdenum hexacarbonyl is a white, crystalline, and volatile solid.[3] It possesses an octahedral geometry and is notable for being relatively stable in air, unlike many other metal carbonyls.[1][4] A key physical property is its tendency to sublime under vacuum and decompose at temperatures above 150°C.[5]

Solubility Data

Quantitative, publicly available data on the solubility of molybdenum hexacarbonyl across a wide range of organic solvents is limited. Most sources describe its solubility in qualitative terms. The following tables summarize this information and present the few quantitative values found.

Qualitative Solubility

Molybdenum hexacarbonyl is a nonpolar compound and exhibits solubility behavior in line with the "like dissolves like" principle. It is generally insoluble in polar solvents like water and sparingly soluble in nonpolar organic solvents.[3][4][5]

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic | Water | Insoluble[3][6][7] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (B52724), Diglyme | Slightly soluble, Sparingly soluble[4][6] |

| Acetone | Soluble[8] | |

| Nonpolar Aromatic | Benzene (B151609), Toluene | Soluble[7] |

| Nonpolar Aliphatic | Chloroform | Soluble[5] |

| Ethers | Diethyl Ether | Slightly soluble[9] |

| General | Most common/nonpolar organic solvents | Sparingly soluble to soluble[3][4] |

Quantitative Solubility

A specific quantitative value for the solubility of molybdenum hexacarbonyl has been reported in diethyl ether.

| Solvent | Temperature | Solubility (g/L) |

| Diethyl Ether | Not Specified | 16 g/L[9] |

Factors Influencing Solubility

The dissolution of molybdenum hexacarbonyl is influenced by several factors related to both the solvent and external conditions. Understanding these factors is crucial for its effective use in synthesis and catalysis.

Caption: Key factors affecting the solubility of Mo(CO)₆.

-

Solvent Polarity : As a nonpolar molecule, Mo(CO)₆ dissolves best in nonpolar organic solvents like benzene and toluene.[7]

-

Coordinating Ability : Solvents like THF and acetonitrile can displace a carbonyl ligand, particularly under UV irradiation, to form complexes such as Mo(CO)₅(THF), which can affect equilibrium solubility.[1][4]

-

Temperature : Solubility of solids generally increases with temperature, although this must be balanced against the thermal lability of Mo(CO)₆, which decomposes above 150°C.[5]

Experimental Protocol for Solubility Determination

Determining the precise solubility of an air-sensitive and volatile compound like molybdenum hexacarbonyl requires specific techniques to ensure accuracy and safety. The following protocol is based on the equilibrium method, adapted for inert atmosphere conditions.

Caption: Workflow for solubility determination under inert conditions.

Materials and Equipment

-

Molybdenum hexacarbonyl (high purity)

-

Anhydrous organic solvent

-

Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds

-

Schlenk flasks

-

Thermostatically controlled bath (oil or water)

-

Magnetic stirrer and stir bars

-

Cannulas and filter cannulas

-

Analytical balance

-

Glovebox (optional, for initial solid handling)

Detailed Methodology

-

Solvent Preparation : The chosen organic solvent must be thoroughly degassed to remove dissolved oxygen, which can slowly decompose the metal carbonyl. The freeze-pump-thaw method (typically repeated three times) is highly effective.

-

Apparatus Setup : Place a precisely weighed excess of molybdenum hexacarbonyl into a Schlenk flask containing a magnetic stir bar. Handling the solid in a glovebox minimizes exposure to air.

-

Inert Atmosphere : Attach the flask to a Schlenk line. Carefully evacuate the flask to remove air and then backfill with an inert gas. Repeat this cycle three times.

-

Solvent Transfer : Transfer a known volume or mass of the degassed solvent to the Schlenk flask via a cannula under a positive pressure of inert gas.

-

Equilibration : Submerge the flask in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : Turn off the stirrer and allow the excess solid to settle completely, leaving a clear, saturated supernatant.

-

Sampling : Using a filter cannula to prevent transfer of solid particles, carefully withdraw a known volume or mass of the saturated solution and transfer it to a pre-weighed Schlenk flask.

-

Solvent Removal : Remove the solvent from the sampled aliquot under vacuum, leaving behind the dissolved molybdenum hexacarbonyl residue.

-

Quantification : Determine the mass of the residue by weighing the flask.

-

Calculation : Calculate the solubility using the mass of the residue and the volume/mass of the solvent aliquot taken.

Application: Mo(CO)₆ as a CO Source in Synthesis

The utility of molybdenum hexacarbonyl often depends on its ability to dissolve in a reaction solvent and release carbon monoxide (CO) or serve as a source of Mo(0). The workflow below illustrates its use in a palladium-catalyzed carbonylation reaction, where it provides the CO in situ.

Caption: Workflow for using Mo(CO)₆ as a solid CO source.

In this process, the solubility of Mo(CO)₆ in the reaction solvent is critical for making it available to the catalytic system to liberate CO for the carbonylation step. This avoids the need to handle gaseous, toxic carbon monoxide directly.

References

- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molybdenumhexacarbonyl 98 13939-06-5 [sigmaaldrich.com]

- 4. Molybdenum_hexacarbonyl [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Molybdenum hexacarbonyl CAS#: 13939-06-5 [m.chemicalbook.com]

- 7. CAS 13939-06-5: Molybdenum hexacarbonyl | CymitQuimica [cymitquimica.com]

- 8. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Initial Investigations into Mo(CO)₆ Reactivity

For Researchers, Scientists, and Drug Development Professionals

Molybdenum hexacarbonyl, Mo(CO)₆, a colorless, volatile, and air-stable solid, serves as a cornerstone in organometallic chemistry. Its reactivity is characterized by the substitution of its carbonyl (CO) ligands, its susceptibility to oxidation, and its ability to be reduced to lower oxidation states. These fundamental reactions have paved the way for its use in a myriad of applications, including as a catalyst in organic synthesis and as a precursor for the deposition of molybdenum-containing thin films. This guide provides an in-depth look at the initial investigations into the reactivity of Mo(CO)₆, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity of Mo(CO)₆

The primary modes of reactivity for molybdenum hexacarbonyl involve the dissociation of one or more CO ligands, which can be initiated either thermally or photochemically. This initial step generates a coordinatively unsaturated and highly reactive Mo(CO)₅ intermediate, which can then be trapped by a wide variety of incoming ligands.

Ligand Substitution Reactions

The substitution of CO ligands in Mo(CO)₆ is arguably its most explored area of reactivity. These reactions can be promoted by heat or UV light and typically proceed through a dissociative mechanism.

Thermal Substitution: Heating Mo(CO)₆ in the presence of a substituting ligand (L) leads to the displacement of one or more CO molecules. The reaction generally follows a first-order rate law, dependent only on the concentration of Mo(CO)₆, indicating that the rate-determining step is the initial dissociation of a CO ligand.

Photochemical Substitution: Irradiation of Mo(CO)₆ with UV light excites the molecule, promoting the dissociation of a CO ligand to form the reactive Mo(CO)₅ intermediate.[1] This method is particularly useful for synthesizing monosubstituted complexes, such as Mo(CO)₅(THF), under mild conditions.[2]

Oxidation Reactions

Molybdenum in Mo(CO)₆ is in the zero oxidation state and can be readily oxidized by various reagents. For instance, the reaction with halogens or organic halides leads to the formation of higher oxidation state molybdenum complexes. The thermal reaction with carbon tetrachloride in ethyl acetate (B1210297) at 80°C involves the formation of a Mo(I) and subsequently a Mo(V) derivative.[3]

Reduction Reactions

Mo(CO)₆ can be reduced to form anionic molybdenum carbonyl complexes. A common reducing agent is sodium naphthalenide in tetrahydrofuran (B95107) (THF), which can lead to the formation of species like [Mo₂(CO)₁₀]²⁻.

Quantitative Data on Mo(CO)₆ Reactivity

The following tables summarize key quantitative data from initial investigations into the reactivity of molybdenum hexacarbonyl.

| Product | Reagent (L) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mo(CO)₄(bipy) | 2,2'-bipyridine | Toluene (B28343) | Reflux | 1.5 - 2 | - | [1] |

| Mo(CO)₄(bipy) | 2,2'-bipyridine | Benzene/aq. KOH | Room Temp. | 6 | 76 | [4] |

| cis-[Mo(CO)₄(PPh₃)₂] | Triphenylphosphine | Dichloromethane | Reflux | 0.5 | - | [2] |

| Mo(CO)₅(THF) | Tetrahydrofuran | Tetrahydrofuran | UV irradiation | - | - | [2] |

| [Mo(CO)₃(ptapzpy)Br] | [ptapzpy]Br | Toluene | Reflux | 0.5 | 83 | [5] |

Table 1: Selected Thermal Ligand Substitution Reactions of Mo(CO)₆

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Products | Reference |

| Mo(CO)₆ | CCl₄ | Ethyl Acetate | 80 | Mo(I) and Mo(V) derivatives | [3] |

| Mo(CO)₅(EtOAc) | CBr₄ | Ethyl Acetate | Room Temp. | Mo(I) and Mo(V) derivatives | [3] |

Table 2: Oxidation Reactions of Mo(CO)₆ and its Derivatives

| Complex | ν(CO) (cm⁻¹) | Symmetry | Reference |

| Mo(CO)₆ | 2004 | Oₕ | [6] |

| Mo(CO)₅L (monosubstituted) | Typically 3 bands | C₄ᵥ | [6] |

Table 3: Infrared Spectroscopic Data for CO Stretching Frequencies

Experimental Protocols

The following are detailed methodologies for key experiments involving the reactivity of Mo(CO)₆.

Thermal Substitution: Synthesis of Tetracarbonyl(2,2'-bipyridine)molybdenum(0), Mo(CO)₄(bipy)

Materials:

-

Molybdenum hexacarbonyl, Mo(CO)₆

-

2,2'-bipyridine (bipy)

-

Toluene, deoxygenated

-

Standard Schlenk line apparatus

-

Reflux condenser

Procedure:

-

In a Schlenk flask, combine Mo(CO)₆ and a slight excess of 2,2'-bipyridine.

-

Add deoxygenated toluene to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reflux for 1.5 to 2 hours, during which a color change should be observed, indicating the formation of the product.[1]

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold toluene, and dry under vacuum.

Photochemical Substitution: Synthesis of Pentacarbonyl(tetrahydrofuran)molybdenum(0), Mo(CO)₅(THF)

Materials:

-